molecular formula C9H10FNO3 B1446434 6-Fluoro-5-isopropoxynicotinic acid CAS No. 1414870-56-6

6-Fluoro-5-isopropoxynicotinic acid

Cat. No.: B1446434
CAS No.: 1414870-56-6
M. Wt: 199.18 g/mol
InChI Key: IRGTVBKHERVLCJ-UHFFFAOYSA-N
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Description

6-Fluoro-5-isopropoxynicotinic acid is a chemical compound with the molecular formula C9H10FNO3 and a molecular weight of 199.18 . It is a compound that is used for research and development purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10FNO3/c1-5(2)14-7-3-6(9(12)13)4-11-8(7)10/h3-5H,1-2H3,(H,12,13) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them .

It should be stored at a temperature between 2-8°C . The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 356.8±37.0 °C at 760 mmHg .

Scientific Research Applications

Fluorinated Compounds in Cancer Research

Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), have significant applications in cancer chemotherapy due to their ability to inhibit DNA synthesis in cancer cells, offering a critical review of their clinical utility and emphasizing their metabolic fate and distribution in cancer patients (Heidelberger & Ansfield, 1963). This highlights the importance of fluorinated compounds in the development of therapeutic agents.

Antioxidant Activity Assessment

The role of fluorinated compounds in antioxidant activity can be investigated using various analytical methods. A review of methods for determining antioxidant activity, including those applicable to fluorinated antioxidants, provides insights into detection mechanisms and the advantages and disadvantages of different assays (Munteanu & Apetrei, 2021). This suggests potential research applications of 6-Fluoro-5-isopropoxynicotinic acid in evaluating its antioxidant properties.

Neurotoxicological and Neuropharmacological Screening

Organotypic brain slice cultures offer a method for neurotoxicological and neuropharmacological screening, which can be relevant for studying the effects of various fluorinated compounds on neural tissue (Noraberg, 2004). This approach could be applied to investigate the neurological implications of this compound.

Personalized Medicine and Fluorinated Pyrimidines

The review on the chemistry of fluorinated pyrimidines in the era of personalized medicine by Gmeiner (2020) discusses the synthesis of these compounds, including the incorporation of isotopes for studying metabolism and biodistribution, which could be relevant for the synthesis and application of this compound in personalized medicine approaches (Gmeiner, 2020).

Safety and Hazards

The safety information for 6-Fluoro-5-isopropoxynicotinic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name

6-fluoro-5-propan-2-yloxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-5(2)14-7-3-6(9(12)13)4-11-8(7)10/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGTVBKHERVLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501204107
Record name 3-Pyridinecarboxylic acid, 6-fluoro-5-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414870-56-6
Record name 3-Pyridinecarboxylic acid, 6-fluoro-5-(1-methylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414870-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 6-fluoro-5-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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